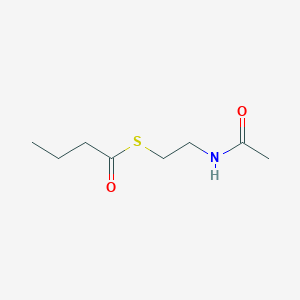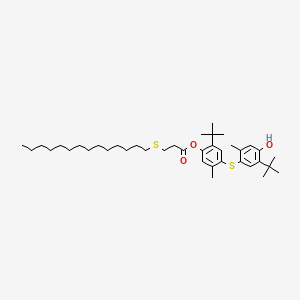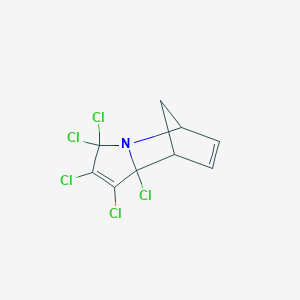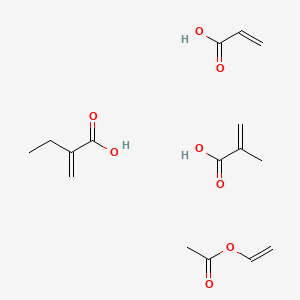
Ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final polymer. The combination of 2-propenoic acid, 2-methyl-, ethenyl acetate, ethyl 2-propenoate, and 2-propenoic acid results in a material with versatile properties, making it useful in industrial, pharmaceutical, and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid typically involves free radical polymerization. This process is initiated by free radicals, which can be generated using initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The polymerization reaction is carried out in a solvent, often under inert conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The reaction conditions, such as temperature, pressure, and monomer concentrations, are carefully controlled to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and processed into various forms, such as powders, films, or coatings, depending on its intended application.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the polymer.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents or nucleophiles, under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the polymer and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学研究应用
2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid has a wide range of scientific research applications:
Chemistry: The polymer is used as a precursor for the synthesis of other complex polymers and materials. It is also employed in studying polymerization mechanisms and kinetics.
Biology: In biological research, the polymer can be used to create biocompatible materials for drug delivery systems, tissue engineering, and medical implants.
Medicine: The polymer’s unique properties make it suitable for developing controlled-release drug formulations and medical coatings.
Industry: Industrial applications include its use in adhesives, coatings, and sealants due to its excellent adhesion and film-forming properties.
作用机制
The mechanism of action of 2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to specific effects such as drug release or tissue integration. The pathways involved depend on the specific application and the environment in which the polymer is used.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with methyl 2-propenoate
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts a balance of properties such as flexibility, adhesion, and chemical resistance. This makes it more versatile compared to polymers composed of a single type of monomer.
属性
CAS 编号 |
68922-27-0 |
|---|---|
分子式 |
C16H24O8 |
分子量 |
344.36 g/mol |
IUPAC 名称 |
ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.2C4H6O2.C3H4O2/c1-3-4(2)5(6)7;1-3-6-4(2)5;1-3(2)4(5)6;1-2-3(4)5/h2-3H2,1H3,(H,6,7);3H,1H2,2H3;1H2,2H3,(H,5,6);2H,1H2,(H,4,5) |
InChI 键 |
TWSKJQFHORNUSJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=O)OC=C.C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


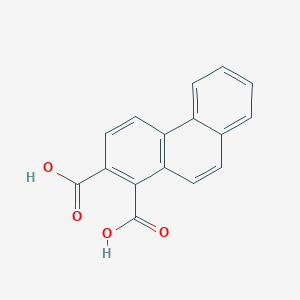
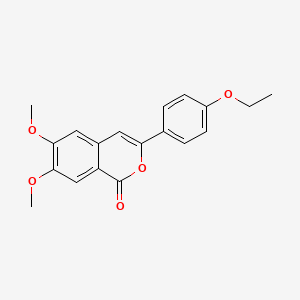
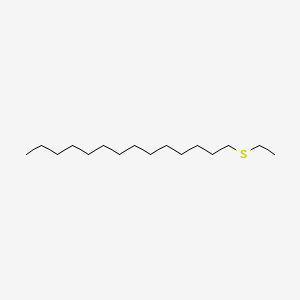
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
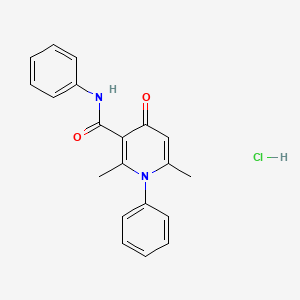
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)

![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
